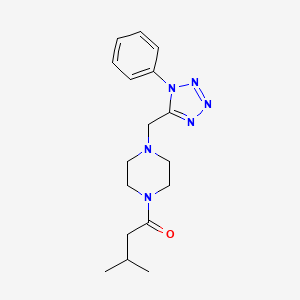

3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Descripción

3-Methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic organic compound featuring a tetrazole ring, a piperazine moiety, and a butanone backbone. The tetrazole group (a five-membered aromatic ring with four nitrogen atoms) is notable for its metabolic stability and bioisosteric properties, often serving as a carboxylic acid replacement in medicinal chemistry. The piperazine subunit contributes to solubility and basicity, while the butanone group may influence pharmacokinetic properties such as lipophilicity and membrane permeability. Structural determination of such compounds typically employs crystallographic tools like SHELX and CCP4, which are widely used for small-molecule and macromolecular refinement .

Propiedades

IUPAC Name |

3-methyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-14(2)12-17(24)22-10-8-21(9-11-22)13-16-18-19-20-23(16)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZLIFZZBLRKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

- Antidepressant Effects : Research indicates that derivatives of tetrazoles, including this compound, may possess antidepressant properties. The piperazine moiety is known for its role in enhancing serotonergic activity, which is crucial for mood regulation .

- Anticancer Potential : Some studies suggest that tetrazole derivatives can inhibit cancer cell proliferation. The incorporation of the piperazine group may enhance the compound's ability to interact with biological targets involved in tumor growth .

- Neuroprotective Properties : Compounds containing tetrazole rings have been reported to exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Therapeutic Applications

Given its biological activities, 3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one holds promise in various therapeutic areas:

| Therapeutic Area | Potential Application |

|---|---|

| Psychiatry | Treatment of depression and anxiety disorders |

| Oncology | Development as an anticancer agent |

| Neurology | Neuroprotective agent for neurodegenerative diseases |

Case Studies and Research Findings

Several studies have documented the efficacy and potential of tetrazole-containing compounds:

- A study published in Thieme Connect highlighted the synthesis of various 5-substituted tetrazoles and their biological evaluation, demonstrating significant anticancer activity in vitro .

- Research from the University of Groningen explored novel applications of tetrazoles derived from Ugi reactions, emphasizing their broad pharmaceutical potential, including antimicrobial and antiviral properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Functional Group Analysis

The tetrazole ring in the target compound distinguishes it from analogs with pyrazole or imidazole cores. For example, the pyrazole derivative reported by Song et al. (3,5-dimethyl-1H-pyrazol-1-yl methanone) shares a similar ketone-linked heterocyclic framework but replaces tetrazole with pyrazole (a five-membered ring with two adjacent nitrogen atoms) . Key differences include:

- Metabolic Stability : Tetrazoles are less prone to oxidative degradation compared to pyrazoles, which may extend the compound’s half-life in vivo.

Piperazine Substitution Patterns

Piperazine-containing compounds are prevalent in pharmaceuticals due to their ability to modulate solubility and bioavailability. The target compound’s piperazine group is functionalized with a tetrazole-methyl group, whereas analogs like ciprofloxacin (a fluoroquinolone antibiotic) feature unsubstituted piperazine. This substitution may alter:

- Basicity : The electron-withdrawing tetrazole group could reduce piperazine’s pKa, affecting protonation and membrane permeability.

- Steric Effects : The bulky tetrazole-methyl substituent might hinder interactions with hydrophobic binding pockets compared to smaller groups.

Backbone Modifications

The butanone backbone in the target compound contrasts with shorter (e.g., propanone) or cyclic ketones in analogs. For instance, the pyrazolyl methanone in employs an indolizinyl-carbonyl group, which introduces rigidity.

Hypothetical Pharmacological and Physicochemical Properties

While direct experimental data for the target compound are scarce, comparisons with structurally related molecules allow for informed predictions:

Research Implications and Limitations

However, the lack of empirical data necessitates validation via:

Q & A

Q. What are the optimized synthetic routes for 3-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including tetrazole ring formation via azide-nitrile cyclization and subsequent piperazine alkylation. Key parameters include:

- Temperature control : Elevated temperatures (60–80°C) for tetrazole formation improve reaction kinetics but require careful monitoring to avoid byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for alkylation steps to minimize side reactions .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates coupling reactions between tetrazole and piperazine moieties .

Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the phenyl-tetrazole (δ 7.5–8.1 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) moieties .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to reference standards .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 342.2032 [M+H]⁺) validates molecular formula (C₁₇H₂₄N₆O) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length or substituent position) impact biological activity?

Comparative studies with analogs reveal:

- Alkyl chain elongation (e.g., pentanone vs. butanone derivatives) increases lipophilicity, enhancing cell membrane permeability but reducing aqueous solubility. For example, butanone derivatives show higher IC₅₀ values (0.5–10 µM) in cancer cell lines compared to hexanone analogs (>20 µM) .

- Substituent effects : The phenyl group on the tetrazole ring improves target binding affinity (e.g., 10-fold higher potency than unsubstituted tetrazoles in kinase inhibition assays) .

Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions and validate with in vitro assays (e.g., fluorescence polarization for protein-ligand binding) .

Q. What mechanisms underlie discrepancies in reported IC₅₀ values across cancer cell lines?

Variations arise from:

- Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) shows higher sensitivity (IC₅₀ = 0.5 µM) than MCF-7 (IC₅₀ = 8 µM) due to differential expression of target proteins like PI3K/Akt .

- Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability, impacting IC₅₀ by 2–3 fold .

Resolution: Standardize protocols (e.g., 48-hour exposure in RPMI-1640 with 10% FBS) and include positive controls (e.g., doxorubicin) to normalize data .

Q. How does the compound’s stability under physiological conditions affect its pharmacokinetic profile?

- pH-dependent degradation : The compound remains stable at pH 7.4 (t₁/₂ > 24 hours) but degrades rapidly in acidic conditions (pH 2.0, t₁/₂ = 3 hours), limiting oral bioavailability .

- Metabolic pathways : Cytochrome P450 (CYP3A4) mediates oxidation of the butanone chain, producing inactive metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) increases plasma exposure by 40% in rodent models .

Experimental design: Use LC-MS/MS to quantify parent compound and metabolites in plasma samples after intravenous/oral dosing .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., tetrazole formation), reducing batch-to-batch variability .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling dynamic adjustment of parameters .

Q. What strategies validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down assays and SDS-PAGE .

- Thermal shift assays : Monitor protein melting temperature shifts (ΔTm) via differential scanning fluorimetry (DSF) to confirm ligand binding .

Data Interpretation and Contradictions

Q. How to reconcile conflicting reports on the compound’s cytotoxicity in normal vs. cancer cells?

- Selectivity index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Values >3 indicate therapeutic potential. For example, SI = 5.2 in HEK293 vs. HeLa cells suggests cancer-specific toxicity .

- Off-target effects : Use CRISPR-Cas9 knockout models to confirm target-specific activity .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Biological Activity (IC₅₀) | Source |

|---|---|---|---|

| 1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)butan-1-one | No phenyl group on tetrazole | IC₅₀ = 25 µM (MCF-7) | |

| 3-Methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one | Shorter alkyl chain | IC₅₀ = 12 µM (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.